molecular formula C19H19N3O7S B2400543 2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896362-79-1

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2400543
CAS RN: 896362-79-1
M. Wt: 433.44
InChI Key: GODVAFUCSCVKBC-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as TMOX, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research has focused on the synthesis and evaluation of compounds with the 1,3,4-oxadiazole moiety for their anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and tested against several cancer cell lines, showing moderate to excellent anticancer activity. This suggests that compounds containing 1,3,4-oxadiazole structures could serve as promising leads in anticancer drug discovery (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Cardiac Electrophysiological Activity

Compounds structurally related to the one have been investigated for their cardiac electrophysiological properties. Specifically, N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency comparable to known class III antiarrhythmic agents, indicating the potential of such molecules in developing new treatments for arrhythmias (Morgan et al., 1990).

Microbial Metabolite Identification

The metabolic processes and mechanisms of action of related compounds have been studied using in vitro models. For example, the metabolites of a synthetic nitric oxide-releasing derivative of farnesylthiosalicylic acid were investigated, providing insights into its anticancer activity and suggesting routes for further pharmacological development (Wang, Zhu, Liu, Chen, & Ling, 2014).

Antimicrobial and Antifungal Applications

Derivatives of 1,3,4-oxadiazole and related sulfonamides have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Sych et al., 2019).

Polymer Science

In the field of polymer science, related structures have been incorporated into polyamides and poly(amide-imide)s, demonstrating the versatility of these compounds in creating materials with desirable properties for various applications, such as memory devices (Chen, Hu, & Liou, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is microtubules . Microtubules are cytoskeleton filaments made up of αβ-tubulin heterodimers arranged in head-to-tail fashion . They play an integral role in mitotic spindle formation during cell division .

Mode of Action

The compound acts as a microtubule destabilizer . It interacts with the αβ-tubulin dimer at the colchicine binding site (CBS) and destabilizes microtubules . The interaction mechanism is triggered by the binding of the compound at the CBS of the αβ-tubulin dimer .

Biochemical Pathways

The compound affects the insulin and Nrf2 signaling pathways . It activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .

Pharmacokinetics

The compound’sbioavailability is suggested by its ability to ameliorate insulin sensitivity and glucose tolerance in diet-induced obese mice following oral administration .

Result of Action

The compound alleviates hepatic insulin resistance in vitro and in vivo, by the activation of the insulin signaling pathway, accomplished by the suppression of oxidative stress . It also suppresses oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of high glucose levels can induce insulin resistance in cells, which the compound can ameliorate . .

properties

IUPAC Name

2-methylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-26-13-9-11(10-14(27-2)16(13)28-3)18-21-22-19(29-18)20-17(23)12-7-5-6-8-15(12)30(4,24)25/h5-10H,1-4H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODVAFUCSCVKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

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